4-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Overview
Description
4-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound used in scientific research. It possesses a unique structure that contributes to its diverse applications in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves the following steps:
Formation of Cyclopropanecarbonyl Chloride: Cyclopropanecarboxylic acid is reacted with thionyl chloride to form cyclopropanecarbonyl chloride.
Quinoline Derivative Formation: The quinoline derivative is synthesized through a series of reactions involving the appropriate starting materials and reagents.
Coupling Reaction: The cyclopropanecarbonyl chloride is then reacted with the quinoline derivative in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
4-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide: This compound has a similar structure but differs in the position of the chlorine atom.
Cyclopropanecarbonyl Chloride: A precursor used in the synthesis of the target compound.
Uniqueness
4-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research highlight its significance.
Properties
IUPAC Name |
4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c21-16-8-5-14(6-9-16)19(24)22-17-10-7-13-2-1-11-23(18(13)12-17)20(25)15-3-4-15/h5-10,12,15H,1-4,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPWIBZZUVGZBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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